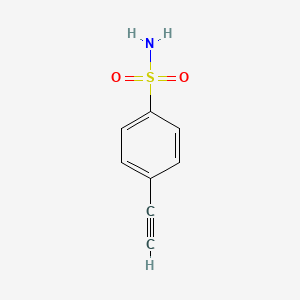

4-Ethynylbenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPUCENNUFNCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659176 | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-08-5 | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethynylbenzenesulfonamide

Established Synthetic Routes

Established methods for synthesizing 4-ethynylbenzenesulfonamide typically involve multi-step sequences, with the key transformation being the introduction of the acetylene (B1199291) functionality. The Sonogashira cross-coupling reaction is a cornerstone of this approach.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgmdpi.com This reaction employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

A common and effective strategy for the synthesis of this compound involves a Sonogashira coupling between an appropriately substituted aryl halide, such as 4-bromobenzenesulfonamide (B1198654), and a protected alkyne. znaturforsch.com (Trimethylsilyl)acetylene is frequently used as the alkyne source. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. wikipedia.orggelest.com This approach allows for the selective formation of the desired carbon-carbon bond.

The reaction proceeds by coupling 4-bromobenzenesulfonamide with (trimethylsilyl)acetylene in the presence of a suitable catalytic system. Following the successful coupling, the TMS group is removed in a subsequent deprotection step to yield the final product, this compound. znaturforsch.com This two-step sequence is a reliable method for accessing the target compound.

The success of the Sonogashira coupling is highly dependent on the catalytic system. A typical system consists of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a commonly used and effective palladium precursor for this transformation. beilstein-journals.orgtcichemicals.com It is often used in catalytic amounts, typically ranging from 0.5 to 5 mol%. beilstein-journals.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. mdpi.com

Amine Base: An amine base, such as triethylamine (B128534) (Et₃N), is required to act as a scavenger for the hydrogen halide generated during the reaction and to deprotonate the terminal alkyne. tcichemicals.com

This combination of PdCl₂(PPh₃)₂, CuI, and Et₃N constitutes a robust and widely applicable catalytic system for the Sonogashira coupling of aryl bromides. tcichemicals.com

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Primary catalyst for oxidative addition and reductive elimination cycles. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the reactive acetylide species. mdpi.com |

| Base | Triethylamine (Et₃N) | Neutralizes the HX by-product and deprotonates the alkyne. tcichemicals.com |

The choice of solvent and reaction conditions is critical for achieving high yields and minimizing side reactions in the Sonogashira coupling. Anhydrous solvents are often employed to prevent the quenching of reactive intermediates.

Solvent: Dry dioxane is a suitable solvent for this reaction. Other common solvents for Sonogashira couplings include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). tcichemicals.com

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 80-100 °C, to ensure a reasonable reaction rate. beilstein-journals.org

Atmosphere: To prevent the degradation of the palladium catalyst and oxidative homocoupling of the alkyne (Glaser coupling), the reaction is carried out under an inert atmosphere, such as nitrogen or argon.

These conditions ensure the stability of the catalytic species and promote the efficient formation of the desired cross-coupled product.

Sonogashira Coupling Reactions for Ethynyl (B1212043) Group Introduction

Advanced and Efficient Synthetic Strategies

While the two-step Sonogashira coupling is a reliable method, there is ongoing research into developing more efficient synthetic routes that reduce the number of steps, purification procedures, and waste generation.

One-pot syntheses are highly desirable as they combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and solvents. nih.govinformahealthcare.com An efficient one-pot method has been developed for the synthesis of 4-ethynylbenzenesulfonamides from different starting materials. znaturforsch.com This particular method involves the simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid with various amines under microwave irradiation. The resulting intermediate, a (Z)-4-(2-bromovinyl)benzenesulfonamide, is then treated with a base like sodium ethoxide (EtONa) without isolation to yield the final this compound product. znaturforsch.com This approach bypasses the use of expensive transition metal catalysts and alkyne reagents typically needed in the Sonogashira method. znaturforsch.com

| Method | Key Features | Advantages |

|---|---|---|

| Established Sonogashira Route | Two-step process: Coupling of 4-bromobenzenesulfonamide and (trimethylsilyl)acetylene, followed by deprotection. znaturforsch.com | Reliable, well-established, and versatile for various substrates. |

| Advanced One-Pot Strategy | Microwave-assisted reaction from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and amines, followed by elimination. znaturforsch.com | Increased efficiency, reduced reaction time, avoids expensive catalysts. znaturforsch.com |

Stereoselective Synthesis of Intermediates

Stereoselectivity is a critical aspect of this synthetic route, ensuring the formation of a specific geometric isomer for the intermediate. The microwave-assisted debrominative decarboxylation process stereoselectively affords (Z)-4-(2-bromovinyl)benzenesulfonamides. znaturforsch.com This high degree of stereocontrol is crucial as the geometry of the vinyl bromide intermediate directly influences the subsequent elimination reaction that forms the desired alkyne functionality of the final product. znaturforsch.com The ability to control the spatial arrangement of atoms is a fundamental goal in modern organic synthesis, enabling the creation of complex molecules with well-defined three-dimensional structures. nih.govnih.govresearchgate.netresearchgate.net

Water-Based Synthesis for Ynamides (Related Methodologies)

In the broader context of related sulfur-containing alkynes, significant progress has been made in developing environmentally friendly synthetic protocols. Ynamides, which are structurally related to this compound, are typically sensitive to moisture, and their synthesis has traditionally required dry organic solvents. organic-chemistry.orgresearchgate.netacs.orgacs.org However, recent research has established robust Sonogashira coupling reactions to produce sulfonamide-based ynamides in water. organic-chemistry.orgresearchgate.netacs.orgacs.org This "green chemistry" approach utilizes a quaternary ammonium (B1175870) salt, such as cetrimonium (B1202521) bromide (CTAB), as a surfactant. organic-chemistry.orgacs.org The surfactant helps to overcome the insolubility of the reactants in water and protects the moisture-sensitive ynamide from hydrolysis. organic-chemistry.orgacs.org This method provides a cost-effective and environmentally benign alternative to traditional organic synthesis, yielding a wide range of internal ynamides in good to excellent yields. organic-chemistry.orgacs.org

Purification and Characterization Techniques in Synthesis

Following the chemical synthesis of this compound and its derivatives, purification is a necessary step to isolate the target compound from by-products and unreacted starting materials. Characterization techniques are then employed to confirm the structure and purity of the final product.

Chromatographic Purification Methods (e.g., column chromatography, silica (B1680970) gel)

Column chromatography is a standard and widely used technique for the purification of organic compounds, including sulfonamide derivatives. orgsyn.orgnih.gov In this method, the crude reaction mixture is passed through a column packed with a stationary phase, most commonly silica gel. orgsyn.orgnih.gov A solvent or a mixture of solvents (the eluent) is used as the mobile phase to move the components of the mixture through the column at different rates. orgsyn.org This separation is based on the differential adsorption of the compounds onto the silica gel. nih.gov Fractions are collected sequentially, and those containing the pure desired product, as determined by techniques like thin-layer chromatography (TLC), are combined. nih.gov For sulfonamide-based ynamides synthesized via water-based methods, the residue obtained after extraction is typically purified by column chromatography on silica gel to afford the final product. acs.org While effective, this method can sometimes be tedious, and alternative purification strategies that avoid chromatography are also of interest to improve efficiency and reduce solvent waste. rsc.org

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through several key spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of the molecule.

¹H NMR

The proton NMR spectrum provides specific information about the hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals corresponding to the acetylenic proton, the amine protons, and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.16 | Singlet (s) | 1H | Acetylenic C-H |

| 6.36 | Singlet (s) | 2H | Sulfonamide NH₂ |

| 7.45 | Doublet (d) | 2H | Aromatic C-H |

| 7.76 | Doublet (d) | 2H | Aromatic C-H |

¹³C NMR

While specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on the functional groups present. The aromatic carbons would appear in the typical downfield region of approximately 120-150 ppm. The two carbons of the ethynyl group would be expected in the range of 70-90 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show key absorption bands corresponding to the sulfonamide and ethynyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | ≡C-H Stretch | Alkyne |

| 3390–3230 | N-H Asymmetric & Symmetric Stretch | Sulfonamide (NH₂) |

| 2100–2260 | C≡C Stretch | Alkyne |

| 1360–1310 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |

| 1165–1135 | S=O Symmetric Stretch | Sulfonamide (SO₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. This compound has a monoisotopic mass of 181.019749 Da and an average mass of 181.209 Da. chemspider.com In electrospray ionization mass spectrometry, aromatic sulfonamides often exhibit a characteristic fragmentation pattern involving the elimination of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da from the molecular ion.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. For this compound, the reported melting point is approximately 135-138 °C. This compound typically appears as a white to off-white crystalline solid. cymitquimica.com

Derivatization and Chemical Transformations of 4 Ethynylbenzenesulfonamide

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, efficient, and high-yielding, often proceeding under mild conditions. nih.govdergipark.org.trsigmaaldrich.com The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org 4-Ethynylbenzenesulfonamide serves as a key alkyne component in these reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is known for its reliability, broad functional group tolerance, and the stability of the resulting triazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org The catalytic cycle typically involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species. wikipedia.orgbeilstein-journals.org

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads to the formation of a wide array of 1,4-disubstituted 1,2,3-triazole-containing benzenesulfonamides. nih.gov This methodology has been employed to synthesize libraries of compounds for various applications, including medicinal chemistry. The resulting triazole ring acts as a stable linker, connecting the benzenesulfonamide (B165840) moiety to other chemical entities. nih.gov The formation of these triazoles is confirmed through spectroscopic methods, with characteristic signals appearing in ¹H and ¹³C NMR spectra. nih.gov For instance, the proton of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm in the ¹H NMR spectrum. nih.gov

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Product |

|---|---|---|---|

| This compound | Azide-containing aryl moiety | Cu(I) | 1-(Aryl)-4-(4-sulfamoylphenyl)-1H-1,2,3-triazole |

| This compound | 1,6-Diazidohexane | Cu(I) | Bis(1-(4-(4-sulfamoylphenyl)-1H-1,2,3-triazol-1-yl)hexane) |

The versatility of the CuAAC reaction allows for the conjugation of this compound with a wide range of azide-containing molecules. This includes complex structures like glycopyranosyl azides and derivatives of natural products such as berberine (B55584). The reaction with glycopyranosyl azides yields carbohydrate-sulfonamide conjugates, which are of interest in medicinal chemistry.

Similarly, derivatization of the natural alkaloid berberine to introduce an azide functionality allows for its subsequent reaction with this compound via CuAAC. nih.gov This approach has been utilized to synthesize novel hybrid molecules, combining the structural features of both berberine and benzenesulfonamide. nih.govnih.gov These reactions highlight the power of click chemistry to create complex and diverse molecular scaffolds from readily available starting materials.

In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields 1,5-disubstituted 1,2,3-triazoles. acs.orgchalmers.se This complementary regioselectivity provides access to a different isomeric series of triazole products. chalmers.seorganic-chemistry.org Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation. dergipark.org.trnih.gov A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, expanding the scope of the reaction. acs.orgnih.gov

The reaction between this compound and an organic azide in the presence of a suitable ruthenium catalyst, like CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produces the corresponding 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction proceeds through a proposed ruthenacycle intermediate. nih.gov The ability to control the regioselectivity of the cycloaddition by choosing between copper and ruthenium catalysts is a powerful tool in organic synthesis. acs.orgchalmers.se

| Reaction | Catalyst | Alkyne Reactant | Azide Reactant | Major Product Regioisomer |

|---|---|---|---|---|

| CuAAC | Copper(I) | This compound | Organic Azide | 1,4-Disubstituted 1,2,3-triazole |

| RuAAC | Ruthenium(II) | This compound | Organic Azide | 1,5-Disubstituted 1,2,3-triazole |

The RuAAC reaction has found applications in specialized areas such as the synthesis of radiolabeled compounds and the functionalization of complex molecules like porphyrins. While specific examples involving this compound in radiofluorination via RuAAC are not extensively detailed in the provided context, the general utility of RuAAC for creating stable linkages is relevant.

In the context of porphyrin chemistry, this compound can be reacted with azide-functionalized porphyrins using RuAAC to generate novel porphyrin-sulfonamide conjugates. This approach allows for the modification of the porphyrin periphery, potentially altering its photophysical or biological properties. The ability to construct such elaborate molecules underscores the synthetic power of ruthenium-catalyzed click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Related Click Chemistry Principles)

The terminal alkyne group of this compound makes it a suitable substrate for click chemistry, a set of biocompatible reactions known for their high efficiency and specificity. One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition. While this reaction can be catalyzed by copper(I), the toxicity of the metal catalyst limits its application in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. The driving force for this reaction is the relief of ring strain in the cyclooctyne. Given that this compound possesses a terminal alkyne, it can be conjugated to molecules containing a strained cyclooctyne moiety through SPAAC. This approach is particularly valuable for in vivo cell labeling and bioconjugation due to its bioorthogonal nature, meaning the reaction does not interfere with native biological processes.

The principles of SPAAC involve the [3+2] cycloaddition between an azide and the strained alkyne, leading to the formation of a stable triazole linkage. This reaction is characterized by its rapid kinetics and high selectivity, proceeding efficiently under physiological conditions. The versatility of this method allows for the attachment of this compound to a wide array of biomolecules, including proteins and peptides, that have been functionalized with an azide group.

Other Functional Group Transformations

Modification of the Ethynyl (B1212043) Group (e.g., deuteration, hydrodeuteration)

The terminal ethynyl group of this compound is amenable to isotopic labeling, such as deuteration. The introduction of deuterium (B1214612) can be a valuable tool for mechanistic studies of enzymes or for use in metabolic labeling, where the deuterated compound can be traced using techniques like Raman microscopy.

The deuteration of terminal alkynes can be achieved under mild conditions. nih.gov For instance, the use of deuterium oxide (D₂O) in the presence of a suitable base or catalyst can facilitate the exchange of the acetylenic proton for a deuteron. nih.govnih.gov Various catalytic systems have been developed for this purpose, including copper(I) complexes, which have demonstrated high efficiency for deuterium incorporation in a range of functionalized alkynes. mdpi.com Another approach involves base-catalyzed isotope exchange using reagents like sodium hydroxide (B78521) or calcium oxide in deuterium oxide. nih.gov These methods typically offer high yields and excellent levels of isotopic enrichment. nih.gov

Below is a table summarizing common methods for the deuteration of terminal alkynes, which are applicable to this compound.

| Catalyst/Base | Deuterium Source | Solvent | Conditions | Deuterium Incorporation |

| Copper(I) complex | D₂O | Technical Solvents | Air, Room Temperature | Excellent |

| Potassium Carbonate | D₂O | Acetonitrile | Ambient Temperature | >99% |

| Sodium Hydroxide | [²H₆]Dimethylsulfoxide | - | - | High |

| Calcium Oxide | D₂O | - | - | High |

This table presents generalized data for the deuteration of terminal alkynes.

Derivatization for Protein Conjugation (e.g., in yeast display systems)

The functional groups of this compound allow for its derivatization and subsequent conjugation to proteins. This is particularly relevant in the context of yeast display systems, a powerful technique for protein engineering and antibody discovery. nih.govnih.govnih.gov In a typical yeast display setup, a protein of interest is expressed on the surface of a yeast cell, allowing for the screening of large libraries for desired binding properties. nih.govnih.govnih.gov

The terminal alkyne of this compound can serve as a handle for bioconjugation. nih.govresearchgate.net For instance, if a protein displayed on the yeast surface contains an azide functionality, this compound derivatives can be attached via click chemistry. This azide can be introduced into the protein through the incorporation of an azido-containing unnatural amino acid. The subsequent SPAAC reaction would then covalently link the this compound derivative to the protein on the yeast surface. This strategy allows for the site-specific modification of proteins, enabling the introduction of novel functionalities.

Yeast display is compatible with such chemical modifications, and the efficiency of the conjugation can be monitored using flow cytometry. nih.gov This approach opens up possibilities for creating protein-small molecule conjugates with tailored properties, such as enhanced binding affinity or the introduction of a therapeutic warhead.

Formation of Hybrid Molecules (e.g., sulfonamide-based ynamides)

The chemical reactivity of this compound allows for its use as a building block in the synthesis of more complex hybrid molecules, such as sulfonamide-based ynamides. Ynamides are a class of compounds containing a nitrogen atom attached to an acetylenic carbon, and they are valuable intermediates in organic synthesis.

The synthesis of ynamides from terminal alkynes and sulfonamides can be achieved through copper-catalyzed cross-coupling reactions. thieme-connect.comrsc.org In a potential synthetic route, this compound could first be converted to a suitable derivative, or a related terminal alkyne could be coupled with a sulfonamide. For example, the coupling of a bromoalkyne with a sulfonamide in the presence of a copper catalyst is a known method for ynamide synthesis. thieme-connect.com These reactions often require a ligand, such as 1,10-phenanthroline, and a base, like cesium carbonate, to proceed efficiently. thieme-connect.com The development of microwave-assisted protocols has allowed for the rapid synthesis of N-sulfonyl ynamides. thieme-connect.com

The formation of such hybrid molecules expands the chemical space accessible from this compound, providing new scaffolds for drug discovery and materials science.

Strategic Design in Derivatization

Tail Approach in Designing Inhibitors

The benzenesulfonamide scaffold is a well-established zinc-binding group in the design of carbonic anhydrase inhibitors. acs.orgresearchgate.net Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. rsc.orgacs.org

The "tail approach" is a strategic design principle used to enhance the binding affinity and selectivity of inhibitors. acs.orgresearchgate.net This strategy involves attaching a "tail" moiety to the core inhibitor scaffold, which can form additional interactions with amino acid residues within and outside the active site of the target enzyme. researchgate.net

In the context of this compound, the ethynyl group provides a perfect anchor point for the introduction of various tail fragments. Through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a wide variety of substituents can be appended to the benzenesulfonamide core via a stable triazole linker. These tails can be designed to interact with specific subpockets of the carbonic anhydrase active site, thereby improving the inhibitor's potency and isoform selectivity. acs.orgresearchgate.net

Introduction of Lipophilic or Hydrophilic Moieties

The balance between lipophilicity and hydrophilicity, often expressed as the partition coefficient (logP), is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic derivatization of this compound can be employed to fine-tune this balance. While specific studies detailing these modifications on this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry allow for postulation of viable synthetic routes.

Modification of the Sulfonamide Group:

The sulfonamide group (-SO₂NH₂) provides a handle for introducing a variety of substituents. N-alkylation or N-arylation of the sulfonamide nitrogen can introduce lipophilic groups. For instance, reaction with alkyl halides in the presence of a base can append aliphatic chains of varying lengths, thereby increasing lipophilicity. Conversely, the introduction of moieties containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or polyethylene (B3416737) glycol (PEG) chains can enhance water solubility.

Modification of the Ethynyl Group:

The terminal alkyne is a versatile functional group for introducing diverse moieties through reactions such as the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling: This cross-coupling reaction allows for the attachment of various aryl or vinyl groups to the ethynyl carbon. By selecting an appropriate coupling partner, either lipophilic (e.g., a substituted phenyl ring) or hydrophilic (e.g., a pyridine (B92270) or a sugar derivative) fragments can be incorporated.

Click Chemistry (CuAAC): The reaction of the terminal alkyne with an organic azide forms a stable triazole ring. This reaction is highly efficient and can be used to conjugate a wide array of molecules, including those with pronounced hydrophilic or lipophilic character. For example, reacting this compound with an azido-functionalized PEG chain would significantly increase its hydrophilicity.

A hypothetical scheme for introducing a hydrophilic moiety via click chemistry is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Purpose of Modification |

| This compound | Azido-PEG-OCH₃ | Cu(I) | 4-(1-(PEG-OCH₃)-1H-1,2,3-triazol-4-yl)benzenesulfonamide | Increase Hydrophilicity |

Prodrug Strategies Utilizing Acyl Groups

Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. This strategy is often employed to overcome issues such as poor solubility, instability, or to achieve targeted drug delivery. For sulfonamides, N-acylation is a common and effective prodrug approach.

The N-acylation of the sulfonamide group in this compound would yield an N-acylsulfonamide. This modification temporarily masks the acidic proton of the sulfonamide, which can alter the compound's physicochemical properties. The acyl group is designed to be cleaved in vivo by metabolic enzymes, such as esterases or amidases, to release the parent this compound.

The choice of the acyl group is critical and can be tailored to achieve specific objectives:

Enhancing Hydrophilicity: Introduction of an acyl group containing a solubilizing moiety, such as a dicarboxylic acid (e.g., succinic acid) or an amino acid, can improve aqueous solubility. The free carboxyl or amino group can form salts, further increasing water solubility.

The general reaction for the N-acylation of this compound is as follows:

| Reactant 1 | Acylating Agent | Resulting Prodrug | Potential Cleavage Product |

| This compound | Acetic Anhydride | N-Acetyl-4-ethynylbenzenesulfonamide | This compound |

| This compound | Succinic Anhydride | N-Succinoyl-4-ethynylbenzenesulfonamide | This compound |

Research on other sulfonamide-containing drugs has demonstrated the viability of this N-acylsulfonamide prodrug strategy to improve pharmacokinetic properties. For instance, studies have shown that N-acylation can lead to prodrugs with good aqueous solubility that are effectively cleaved in vivo to generate the active sulfonamide.

Biological Activities and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

4-Ethynylbenzenesulfonamide serves as a fundamental scaffold in the development of potent inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net These enzymes are crucial catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for numerous physiological processes. nih.gov The primary sulfonamide group (-SO2NH2) is a highly effective and widely adopted zinc-binding group (ZBG) for the design of CA inhibitors (CAIs). nih.gov The ethynyl (B1212043) group on the benzene (B151609) ring provides a versatile chemical handle, allowing for its use in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a diverse library of more complex and potentially selective inhibitors. researchgate.netscispace.comnih.gov

The inhibitory activity of this compound and its derivatives has been evaluated against several of the 15 known human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com Research efforts have been particularly focused on achieving selectivity for specific isoforms implicated in disease, while minimizing inhibition of ubiquitously expressed CAs to reduce potential side effects.

The transmembrane isoforms, CA IX and CA XII, are highly expressed in various tumors and are linked to cancer progression, making them significant therapeutic targets. nih.govacs.orgnih.gov The selective inhibition of these cancer-associated enzymes is a validated strategy in oncology research. researchgate.netscispace.com this compound is a key precursor in synthesizing novel CAIs designed to specifically target the extracellular domains of CA IX and XII. researchgate.netscispace.com

By using this compound as a starting material, researchers have developed numerous derivatives, such as glycoconjugates and compounds with 1,2,3-triazole linkers, that exhibit potent, low nanomolar to subnanomolar inhibition of CA IX and CA XII. nih.govnih.govnih.gov For instance, a series of carbohydrate-based 1,5-disubstituted-1,2,3-triazole benzenesulfonamides, synthesized from this compound, demonstrated inhibition constants (Ki) of less than 10 nM against CA IX. nih.gov The design of these inhibitors often aims to limit membrane permeability, thereby enhancing the selective targeting of the extracellular CA IX and XII over intracellular isoforms. acs.org

The cytosolic isoforms hCA I and hCA II are abundantly expressed in various tissues and are considered off-targets in the development of inhibitors for cancer-associated CAs. nih.govnih.gov While this compound itself shows submicromolar inhibition of hCA II, many of its more complex derivatives display varied activity against these cytosolic enzymes. scispace.com Generally, these compounds tend to be weaker inhibitors of the slow isoform hCA I, with inhibition constants often in the micromolar range. scispace.com However, they can be potent inhibitors of the highly active hCA II isoform, presenting a challenge for achieving selectivity. researchgate.netnih.gov A primary goal in this area of research is to design derivatives of this compound that preferentially inhibit the target isoforms CA IX and XII over CA I and II. nih.gov

The inhibitory potency of a compound is typically quantified by its IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50%. reddit.comsciencesnail.com The Ki, or inhibition constant, is a more specific measure of the binding affinity between the inhibitor and the enzyme. sciencesnail.com Lower Ki and IC50 values indicate greater potency. reddit.com

This compound (referred to as compound 12 in some studies) has been shown to exhibit submicromolar inhibition against hCA II, IX, and XII. scispace.com Its derivatives, created through modifications at the ethynyl group, often display significantly enhanced potency and varied selectivity profiles. For example, glycoconjugate sulfonamides derived from it have Ki values spanning from the low nanomolar to low micromolar range against these isoforms. scispace.com

Below is a data table summarizing the inhibitory activity of this compound against several human carbonic anhydrase isoforms, based on available research data.

| Isoform | Inhibition Constant (Ki) | Potency Level |

| hCA I | Micromolar Range | Low |

| hCA II | Submicromolar | High |

| hCA IX | Submicromolar | High |

| hCA XII | Submicromolar | High |

Note: Data is based on findings for the parent compound, which often serves as a reference or building block. scispace.com Derivatives frequently exhibit much lower (i.e., more potent) Ki values.

The inhibitory action of this compound and its derivatives is primarily mediated by the unsubstituted sulfonamide (-SO2NH2) moiety. This group acts as a potent zinc-binding group (ZBG), which is crucial for its interaction with the active site of carbonic anhydrase. nih.govnih.gov The active site of all catalytically active hCA isoforms contains a Zn2+ ion that is essential for enzymatic activity. researchgate.netacs.org

The sulfonamide group coordinates directly with the catalytic zinc ion, mimicking the transition state of the native CO2 hydration reaction. drugbank.com This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is necessary for catalysis, thereby blocking the enzyme's function. researchgate.net This interaction between the sulfonamide's nitrogen atom and the zinc ion is the cornerstone of the inhibitory mechanism for this entire class of compounds. nih.govmdpi.com

Mechanism of CA Inhibition

Role of Triazole Linkers in Binding Affinity

Studies on triazole-benzenesulfonamide derivatives have shown that the linker orients the "tail" groups of the inhibitor to effectively interact with the hydrophilic and hydrophobic regions of the CA active site. The rigidity and planarity of the triazole ring can also contribute to a more favorable conformation for binding, reducing the entropic penalty upon complex formation. The electronic properties of the triazole ring can be modulated by the substituents, which in turn can influence the binding affinity.

Impact of Tail Groups on Isoform Specificity

The "tail approach" is a key strategy in the design of isoform-selective CA inhibitors derived from this compound. By attaching various chemical moieties (tail groups) to the triazole linker, it is possible to exploit the subtle differences in the active site architecture of the 15 human CA isoforms. The nature of the tail group, including its size, shape, polarity, and charge, significantly influences the inhibitor's affinity and selectivity for a particular CA isoform.

For instance, incorporating bulky, hydrophobic tail groups can lead to enhanced binding to CA isoforms with larger hydrophobic pockets in their active sites. Conversely, the addition of hydrophilic tail groups, such as sugars or charged moieties, can improve selectivity for isoforms with more polar active site regions. This approach has been successful in developing inhibitors that are highly selective for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, which is a critical factor in minimizing off-target effects in cancer therapy. Some derivatives have shown potent and selective inhibition of the CA II isoform. The inclusion of a third tail has been proposed as a method to improve the matching and fitting of the ligand-target interaction within the different CA active sites.

| Compound Type | Tail Group Characteristics | Target Isoform(s) | Reference |

| Triazole-linked benzenesulfonamides | Bulky, hydrophobic | CA IX, CA XII | nih.gov |

| Triazole-linked benzenesulfonamides | Hydrophilic (e.g., glycosyl) | Isoform-specific (e.g., CA II) | nih.gov |

| Dual-tail arylsulfone-based benzenesulfonamides | Phenyl and tolyl tails | hCA IX | sunyempire.eduunifi.it |

| Thiadiazolyl-benzenesulfonamides | Aromatic tail | hCA II, hCA XII | researchgate.net |

Crystallographic and In Silico Studies of CA-Inhibitor Complexes

X-ray Crystallography of Inhibitor-Bound CA II

X-ray crystallography has provided invaluable atomic-level insights into the binding mode of this compound derivatives to carbonic anhydrase II (CA II). nih.gov These studies have confirmed that the primary sulfonamide group of the inhibitor coordinates directly to the zinc ion in the active site, displacing the zinc-bound water molecule. This interaction is a hallmark of sulfonamide-based CA inhibitors.

The crystal structures reveal how the triazole linker and the attached tail groups are accommodated within the active site cleft. The triazole ring is often observed making key hydrogen bonding and van der Waals contacts with conserved amino acid residues. The tail groups extend into the hydrophobic or hydrophilic regions of the active site, and the specific interactions they form are crucial for determining the inhibitor's potency and selectivity. These crystallographic studies serve as a structural basis for the rational design of new and improved inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that complement experimental studies by predicting and analyzing the binding of this compound derivatives to various CA isoforms. nih.govnih.govnih.govbohrium.commdpi.comresearchgate.netnih.govbohrium.com Docking studies can predict the preferred binding pose of an inhibitor in the active site and provide an estimation of the binding affinity. These simulations have been instrumental in understanding the structure-activity relationships (SAR) of these compounds. bohrium.com

Molecular dynamics simulations provide a dynamic picture of the inhibitor-enzyme complex, revealing the flexibility of both the ligand and the protein and the stability of their interactions over time. These simulations have been used to investigate the role of the triazole linker in orienting the tail groups and to understand the molecular basis of isoform selectivity. For example, simulations can highlight differences in the interactions of a particular inhibitor with the active sites of CA II and CA IX, explaining its selective inhibition of the tumor-associated isoform. nih.gov

Other Biological Activities of Derivatives

Anticancer Activity (e.g., inhibition of cell migration)

Derivatives of this compound, particularly the triazole-linked compounds, have demonstrated significant anticancer activity. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netzsmu.edu.uamdpi.comnih.gov This activity is often linked to their potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes play a crucial role in the survival and proliferation of cancer cells in the hypoxic tumor microenvironment by regulating pH. By inhibiting these enzymes, the derivatives can disrupt the pH balance, leading to apoptosis and a reduction in tumor growth.

Beyond their role as CA inhibitors, some of these derivatives have been shown to inhibit cancer cell migration, a key process in tumor metastasis. nih.gov The exact mechanisms underlying the inhibition of cell migration are still under investigation but may involve the modulation of signaling pathways that are dependent on the activity of CA IX and XII. The anticancer potential of these compounds has been evaluated in various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.gov

| Derivative Class | Anticancer Effect | Mechanism of Action | Reference |

| Triazole-linked benzenesulfonamides | Cytotoxicity in colorectal cancer cell lines | Induction of apoptosis, strong binding to TGFβ2 and VEGFR1 | nih.gov |

| Indole-based benzenesulfonamides | Suppression of tumor growth and cell migration in breast cancer cells | Inhibition of CA IX | nih.gov |

| Triazole-amino acid conjugates | Inhibition of breast and liver cancer cell proliferation | Not specified | mdpi.com |

| Triazolo-thiadiazole derivatives | In vitro and in vivo anticancer activity | Inhibition of AKT1 and AKT2 activation | nih.gov |

Antimicrobial Properties (e.g., antibacterial, antifungal)

The benzenesulfonamide (B165840) scaffold is a cornerstone in the development of antimicrobial agents. frontiersin.orgzenodo.org Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As bacteria cannot import folic acid and must synthesize it, this inhibition halts their growth and replication.

Various derivatives of benzenesulfonamide have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that specific structural modifications to the benzenesulfonamide molecule can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. frontiersin.orgnih.gov For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives show potent activity against Staphylococcus aureus, Achromobacter xylosoxidans, and Escherichia coli. rsc.org Similarly, other synthesized carboxamide derivatives of benzenesulfonamide have shown notable minimum inhibitory concentrations (MIC) against pathogens like Pseudomonas aeruginosa, Salmonella typhi, Candida albicans, and Aspergillus niger. frontiersin.org

The inhibition of carbonic anhydrase (CA) is another mechanism through which sulfonamides can exhibit antimicrobial effects, as these enzymes are vital for the metabolic processes and pH homeostasis in bacteria. rsc.org Research on 4-thiazolone-based benzenesulfonamides has highlighted their significant antibacterial and anti-biofilm activities, particularly against S. aureus and Klebsiella pneumoniae. rsc.org

Below is a table summarizing the antimicrobial activities of various benzenesulfonamide derivatives as reported in the literature.

| Compound Class | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| Benzenesulfonamide-bearing carboxamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | Potent antimicrobial activity with low MIC values (e.g., 6.45 mg/mL against S. typhi). | frontiersin.org |

| N,N-diethyl amide bearing sulfonamides | E. coli, S. aureus | Marked potency as antibacterial agents. | zenodo.org |

| 1,2-Benzisothiazoles with benzenesulfonamide moiety | Gram-positive bacteria (B. subtilis, S. aureus), Fungi (Madurella mycetomatis) | Good antibacterial activity and marked antimycotic action. | nih.gov |

| Thiazole-based coumarin (B35378) benzenesulfonamides | S. aureus, K. pneumoniae | Significant inhibition of bacterial growth and biofilm formation. | rsc.org |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Potent antibacterial activity with low MIC values (e.g., 3.9 μg/mL). | rsc.org |

This table is for illustrative purposes and represents findings from different studies on various benzenesulfonamide derivatives, not specifically this compound.

Anti-inflammatory Properties

The sulfonamide functional group is present in several drugs known for their anti-inflammatory effects. The mechanisms behind these properties are diverse and include the inhibition of key enzymes involved in the inflammatory cascade. Benzenesulfonamide derivatives have been shown to act as potent inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.comnih.gov

Furthermore, some benzenesulfonamide-based compounds have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov These enzymes are responsible for producing leukotrienes and prostaglandin E2, both of which are key mediators in inflammatory disorders. nih.gov The ability to suppress these pathways highlights the therapeutic potential of this class of compounds in managing inflammation. nih.gov

Recent studies on novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in vivo, such as the reduction of carrageenan-induced paw edema in rats. frontiersin.orgmdpi.com This effect is often linked to the suppression of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and a reduction in oxidative stress markers. mdpi.com A critical aspect of the anti-inflammatory action of some sulfonamide-containing compounds is their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. nih.govmdpi.com

Potential as Diuretics and in Diabetes Mellitus Treatment (General Sulfonamide Class)

The sulfonamide chemical moiety is the foundation for two major classes of therapeutic agents: diuretics and certain oral antidiabetic drugs. openaccesspub.org

Diuretics : Many widely used diuretics, including thiazides (e.g., hydrochlorothiazide), thiazide-like diuretics (e.g., chlorthalidone, indapamide), and loop diuretics (e.g., furosemide, bumetanide), are sulfonamide derivatives. openaccesspub.orgnih.gov These drugs promote diuresis (increased urine production) by inhibiting salt reabsorption in the kidneys. nih.gov

Thiazide and Thiazide-like Diuretics primarily act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter.

Loop Diuretics act on the thick ascending limb of the Loop of Henle, inhibiting the sodium-potassium-chloride cotransporter.

These diuretics are fundamental in the management of hypertension and edema. openaccesspub.org It is noteworthy that while these drugs are sulfonamides, the specific structural features responsible for diuretic action are distinct from those required for antibacterial activity, and cross-reactivity in patients with a "sulfa allergy" to sulfonamide antibiotics is considered low, though caution is still advised. mdedge.com

Diabetes Mellitus Treatment : The sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. wikipedia.orgnih.gov These drugs are derivatives of sulfonamides and function by stimulating the release of insulin (B600854) from the beta cells of the pancreas. wikipedia.orgnih.gov They achieve this by binding to and blocking the ATP-sensitive potassium channels on the beta-cell membrane, which leads to cell depolarization, calcium influx, and subsequent insulin secretion. wikipedia.org Sulfonylureas have been a mainstay in diabetes treatment for decades and can effectively lower blood glucose levels, often reducing HbA1c by 1-2%. diabetesjournals.orgdiabetesjournals.org

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, known as telomeres. In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division, which acts as a natural brake on cell proliferation. nih.gov However, in the vast majority of cancer cells, telomerase is reactivated, allowing the cells to maintain telomere length and achieve replicative immortality, a hallmark of cancer. nih.gov

This makes telomerase a compelling target for anticancer therapies. nih.govmdpi.com Inhibition of telomerase can lead to telomere shortening, cellular senescence, and ultimately, the death of cancer cells. mdpi.com A variety of compounds, including natural products and synthetic molecules, have been investigated as telomerase inhibitors. nih.govmdpi.com These inhibitors can target the catalytic protein subunit (hTERT) or the RNA component (hTR) of the enzyme. nih.gov While the benzenesulfonamide scaffold is a versatile pharmacophore found in many enzyme inhibitors, there is currently a lack of direct scientific literature specifically identifying this compound as a telomerase inhibitor.

NLRP3 Inflammasome Inhibition

The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in initiating inflammation. nih.govnih.gov Upon activation by a wide range of stimuli, including pathogens and cellular stress signals, the NLRP3 inflammasome assembles and activates caspase-1. mdpi.com Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are potent drivers of inflammation. nih.gov

Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a significant therapeutic target. nih.govresearchgate.net Several small-molecule inhibitors of the NLRP3 inflammasome have been developed, and interestingly, some of these compounds feature a sulfonamide or sulfonylurea scaffold. nih.govresearchgate.net For example, MCC950 is a potent and selective small-molecule inhibitor of NLRP3 that has shown efficacy in various preclinical models of inflammatory diseases. nih.gov Other research efforts have focused on designing inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold. researchgate.net These inhibitors are thought to directly bind to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. mdpi.comresearchgate.net This mechanism provides a direct link between the benzenesulfonamide chemical class and potent anti-inflammatory activity via the modulation of innate immunity.

Structure Activity Relationship Sar Studies of 4 Ethynylbenzenesulfonamide Derivatives

Fundamental Principles of SAR

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent functional groups. ontosight.ai This concept posits that similar molecules are expected to have similar activities, although this is not always the case, a phenomenon known as the SAR paradox. bionity.com In drug discovery, SAR analysis involves systematically modifying a lead compound's structure and evaluating the effects of these changes on its biological efficacy. ontosight.aiwikipedia.orgpharmacologymentor.com

Key objectives of SAR studies include:

Identifying the Pharmacophore : Determining the essential three-dimensional arrangement of functional groups required for biological activity. ontosight.ai

Lead Optimization : Modifying a lead compound to enhance desired properties like potency and selectivity while minimizing undesirable ones. ontosight.aipharmacologymentor.com

Understanding Drug-Target Interactions : Elucidating how a molecule binds to its biological target, which can guide the rational design of new, more effective compounds. slideshare.net

Medicinal chemists employ various techniques, such as altering functional groups, changing the molecular scaffold, and isosteric replacements, to probe the SAR of a compound series. ontosight.aipharmacologymentor.com The ultimate goal is to build a comprehensive understanding that allows for the predictive design of molecules with optimized therapeutic profiles. ontosight.ai

Correlations between Structural Modifications and Biological Potency

The "tail approach" is a prominent strategy in the design of 4-ethynylbenzenesulfonamide-based CA inhibitors. nih.govacs.org This method involves attaching various chemical moieties (tails) to the primary scaffold to interact with amino acid residues in the middle and outer regions of the CA active site. nih.govacs.org These interactions are critical for achieving isoform-specific inhibition, as the active site residues show more variability among different CAs than the highly conserved zinc-binding region. nih.gov

The nature of the substituents added to the this compound core via a linker profoundly impacts the resulting inhibitor's potency and selectivity against different CA isoforms. The primary sulfonamide group is essential for anchoring the molecule to the catalytic zinc ion. tandfonline.comekb.eg However, the appended "tail" dictates the interactions with the rest of the active site, which varies between isoforms. nih.govnih.gov

For example, in a series of ureido-substituted benzenesulfonamides, the identity of the R group on the tail was shown to control the selectivity between the tumor-associated isoforms hCA IX and hCA XII and the ubiquitous cytosolic isoform hCA II. nih.gov A compound with a 3-nitrophenyl tail (U-NO₂) was the most potent hCA IX inhibitor (Kᵢ = 1 nM) but showed lower selectivity against hCA II. In contrast, a derivative with a 4-fluorophenyl tail (U-F, also known as SLC-0111) had a slightly lower potency for hCA IX (Kᵢ = 45 nM) but exhibited excellent selectivity over hCA II. nih.gov

Similarly, studies on anthraquinone-based benzenesulfonamides revealed that meta-isomers were less potent against hCA IX than their para-counterparts. mdpi.com These findings highlight that both the electronic properties and the substitution pattern of the tail are critical determinants of inhibitory activity and isoform selectivity. nih.govmdpi.com

Table 1: Inhibition Data (Kᵢ, nM) of Ureido-Substituted Benzenesulfonamides Against hCA Isoforms

| Compound | R Group | hCA II | hCA IX | hCA XII | Selectivity (II/IX) | Selectivity (II/XII) |

|---|---|---|---|---|---|---|

| U-CH₃ | 3,5-dimethylphenyl | 150 | 25 | 4 | 6 | 38 |

| U-F (SLC-0111) | 4-fluorophenyl | 960 | 45 | 4 | 21 | 240 |

| U-NO₂ | 3-nitrophenyl | 15 | 1 | 6 | 15 | 2 |

Data sourced from a study on ureido-substituted benzenesulfonamides. nih.gov

The linker connecting the this compound scaffold to the tail is not merely a spacer but an active contributor to the SAR. The 1,2,3-triazole ring, commonly formed via CuAAC click chemistry, is a frequent choice due to its chemical stability and ability to form hydrogen bonds. nih.govnih.govnih.gov

The rigidity and type of linker can significantly influence inhibitory activity. Studies comparing different linkers have shown that more constrained systems can lead to altered binding modes and selectivity profiles. tandfonline.comtandfonline.com For instance, incorporating a ureido linker into a rigid imidazolidin-2-one cycle produced a library of compounds with potent, nanomolar inhibition of four hCA isoforms but with a different selectivity profile compared to the more flexible, open-chain ureido-bearing lead compound, SLC-0111. tandfonline.com

In another study, the flexibility of a hydrazone linker was investigated. nih.gov It was found that enclosing the hydrazone within a more rigid five-membered ring system (e.g., pyrazole (B372694) or triazole) generally led to different potency profiles compared to more flexible, open-chain hydrazone linkers. nih.govunifi.it For example, replacing a hydroxyl group on a fused triazole linker with a thiol group enhanced the inhibitory action against hCA IX by 21-fold. nih.govunifi.it These results underscore that the linker's structure, flexibility, and hydrogen-bonding capacity are key elements in modulating the biological activity of the final compound. mdpi.comtandfonline.com

The physicochemical properties of the tail, particularly its hydrophilicity or hydrophobicity, are crucial for determining the inhibitor's cellular localization and targeting strategy. scispace.comtandfonline.com Four CA isoforms (IV, IX, XII, and XIV) are membrane-bound with their active sites facing the extracellular space. nih.gov By appending highly hydrophilic tails, such as glycosidic (sugar) moieties or charged groups like sulfonates, inhibitors can be rendered membrane-impermeant. scispace.comtandfonline.comnih.gov

This strategy is designed to selectively target the extracellular CAs (e.g., the tumor-associated CA IX and XII) while sparing the cytosolic isoforms (e.g., CA I and II), thereby potentially reducing off-target effects. tandfonline.comnih.gov For example, attaching hydrophilic carbohydrate moieties to the saccharin (B28170) scaffold (a cyclic secondary sulfonamide) was shown to produce inhibitors with very poor passive membrane permeability, a desirable property for targeting cell-surface CAs. scispace.com Similarly, incorporating aliphatic sulfonic acid tails onto a benzenesulfonamide (B165840) scaffold via a triazole linker resulted in potent inhibitors that were confirmed to be completely membrane-impermeant in Caco-2 cell assays. nih.gov These studies validate the use of hydrophilic tails as an effective strategy for achieving selective inhibition of extracellular CA isoforms based on physicochemical properties. tandfonline.comnih.gov

Acyl groups are frequently used in the design of prodrugs for sulfonamide-based inhibitors. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. This approach can be used to improve properties like solubility or membrane permeability. nih.govresearchgate.net

In the context of this compound derivatives, acyl groups have been used to protect polar hydroxyl groups on carbohydrate tails. nih.govnih.gov A study involving glycoconjugate sulfonamides synthesized via click chemistry used various acyl groups (acetyl, propionyl, butanoyl, etc.) on the sugar moiety. nih.govtandfonline.com The findings demonstrated that the nature of these acyl groups influenced key biopharmaceutical properties, suggesting their potential as prodrugs for selectively targeting extracellular cancer-associated CAs. nih.gov The N-acylsulfonamide moiety itself is recognized as a potential prodrug strategy, as the acyl group can be cleaved in vivo to release the active primary sulfonamide. researchgate.net This approach leverages metabolic lability to control drug activation. nih.govresearchgate.net The acidity of the sulfonamide group, which is correlated with its reactivity towards acylating agents, is an important factor in this design process. core.ac.uk

Quantitative Structure-Activity Relationships (QSAR) and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models refine SAR principles by establishing mathematical relationships between the chemical structures of compounds and their biological activities. wikipedia.orgmdpi.com These computational approaches use statistical methods to correlate physicochemical descriptors of molecules with their inhibitory potency, allowing for the prediction of activity for novel, untested compounds. ontosight.aiacs.org

For CA inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. acs.org These models can provide insights into the structural requirements for potent and selective inhibition. For instance, a 3D-QSAR analysis was used to derive models for CA I, II, and IV, helping to identify key amino acid residues responsible for selective inhibition. acs.org

Computational docking studies are often used in conjunction with QSAR to predict the binding modes of inhibitors within the CA active site. mdpi.comacs.org This combination allows researchers to assess the relevance of generated binding poses and more accurately predict the binding affinity of newly designed inhibitors. acs.org Pharmacophore modeling helps identify the crucial 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for activity. mdpi.comtandfonline.com Such models have been successfully used to virtually screen large compound libraries to identify novel and potent hCA IX inhibitors. tandfonline.com These computational tools are invaluable for rationalizing SAR data and guiding the design of the next generation of this compound-based inhibitors. nih.govresearchgate.net

Crystallographic and Mutational Analysis in SAR Elucidation

X-ray crystallography and site-directed mutagenesis are powerful experimental techniques that provide atomic-level details of inhibitor binding and the roles of specific amino acids in the interaction. nih.govnih.govwikipedia.org These methods are complementary and have been crucial in elucidating the SAR for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase (CA). unifi.itrsc.org

Crystallographic studies of sulfonamides bound to various CA isoforms have consistently highlighted a set of key active-site residues that are critical for binding. The sulfonamide group itself coordinates directly with the catalytic zinc ion. Beyond this primary interaction, the "tail" of the inhibitor, which includes the this compound scaffold, forms numerous van der Waals and hydrogen bonding interactions with amino acid residues lining the active site cavity. nih.gov

Mutational and structural analyses have identified several residues as being particularly important for modulating inhibitor affinity and isoform selectivity. nih.govresearchgate.net For instance, the residue at position 131 (often Phenylalanine in CA II) is considered a "steric-blocker" that can impede the entry of bulky compounds into the active site. acs.org Variations in this residue across different CA isoforms contribute significantly to binding selectivity. Similarly, the residue at position 92 (often Glutamine) is part of the hydrophilic portion of the active site and can form crucial hydrogen bonds with inhibitors. researchgate.net The nature of the amino acids at these and other positions, such as Val121, Leu198, and Thr200, defines the size and chemical nature (hydrophilic vs. hydrophobic) of the active site pockets, directly influencing inhibitor binding. unifi.itresearchgate.net

The precise positioning of an inhibitor within the enzyme's active site is fundamental to its binding affinity and efficacy. Crystallographic analysis of various this compound derivatives and related compounds in complex with CA isoforms reveals how modifications to the inhibitor's structure modulate its binding mode. nih.govacs.org

The CA active site is often described as having both hydrophobic and hydrophilic pockets. The design of the inhibitor's tail determines which of these pockets it interacts with. For example, attaching different linkers or functional groups to the benzenesulfonamide core can steer the molecule to bind preferentially in one region over another. nih.gov This differential binding is a key strategy for achieving isoform selectivity. For instance, an inhibitor that interacts with the hydrophobic pocket of CA IX, which differs from that of CA II, can achieve selective inhibition. nih.govacs.org

Mutational studies further clarify these positional effects. Altering an active-site residue, for example from a small to a bulky one, can create steric hindrance that forces the inhibitor to adopt a different, often less favorable, binding orientation, thereby reducing its affinity. nih.gov Conversely, a mutation might create a new favorable interaction, enhancing binding. nih.gov The interplay between the inhibitor's structure and the specific architecture of the active site dictates the binding kinetics and thermodynamics, ultimately determining the compound's inhibitory power. rsc.org

| Active-Site Residue (CA) | Location/Role | Impact on Sulfonamide Binding |

| Gln92 | Hydrophilic pocket | Can form hydrogen bonds with the inhibitor tail, anchoring it in the active site. researchgate.net |

| Phe131 | Near the entrance to the active site | Acts as a "steric-blocker"; its conformation can influence access to deeper parts of the active site and affect isoform selectivity. unifi.itacs.org |

| Val121 | Hydrophobic pocket | Contributes to van der Waals interactions with hydrophobic portions of the inhibitor. researchgate.net |

| Leu198 | Hydrophobic pocket | Forms part of the hydrophobic binding surface, interacting with aromatic or aliphatic tails of inhibitors. unifi.it |

Therapeutic and Biomedical Applications of 4 Ethynylbenzenesulfonamide Derivatives

Drug Discovery and Development

Radiopharmaceuticals and Molecular Imaging

Positron Emission Tomography (PET) Tracers

The development of novel Positron Emission Tomography (PET) tracers is crucial for non-invasive in vivo imaging, which aids in disease diagnosis, risk assessment, and monitoring therapeutic responses. michaeljfox.org Derivatives of 4-ethynylbenzenesulfonamide serve as precursors in the synthesis of complex PET tracers. The ethynyl (B1212043) group provides a reactive handle for attaching a positron-emitting radionuclide, often via a prosthetic group, to the sulfonamide scaffold. This allows for the targeted imaging of specific biological entities, such as enzymes or receptors.

For instance, tracers are being developed to visualize the accumulation of pathological proteins like alpha-synuclein (B15492655) in neurodegenerative diseases such as Parkinson's disease. michaeljfox.org While a specific tracer based directly on this compound is not yet in widespread clinical use, its structural motifs are integral to the design of targeted radiopharmaceuticals. The sulfonamide portion can be directed at metalloenzymes like carbonic anhydrases, which are overexpressed in certain tumors, while the ethynyl group facilitates the attachment of the imaging agent. The goal of these tracers is to achieve high specificity and uptake in the target tissue, which can be measured and visualized using PET scans. mdpi.com The development pipeline for such tracers involves extensive preclinical evaluation, including in vitro validation and in vivo studies in animal models, before they can be considered for human clinical trials. michaeljfox.orgcam.ac.uk

Radiofluorination and Radiolabeling Strategies

Radiofluorination, the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a cornerstone of PET tracer synthesis due to ¹⁸F's near-ideal physical properties. mdpi.com The this compound scaffold is well-suited for various radiolabeling strategies. The terminal alkyne allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. In this strategy, a fluorine-18 atom is first incorporated into a small azide-containing molecule, which is then "clicked" onto the this compound-derived core.

Modern radiofluorination methods focus on both nucleophilic and metal-mediated strategies to form the C-¹⁸F bond under mild conditions. nih.govrsc.org

Nucleophilic Fluorination : This is the most common approach, where [¹⁸F]fluoride is used as a nucleophile to displace a leaving group on a precursor molecule. nih.gov For derivatives of this compound, this often involves a multi-step synthesis where a fluorinated prosthetic group is prepared and then conjugated to the main scaffold. mdpi.com

Metal-Mediated Radiofluorination : Recent advances have focused on using transition metals to catalyze the C-¹⁸F bond formation, offering alternative pathways for labeling complex molecules. rsc.org Another emerging strategy involves the use of aluminum [¹⁸F]fluoride ([¹⁸F]AlF), which can be chelated by specific ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) that have been attached to the molecule of interest. mdpi.com This approach simplifies the labeling process, making it more amenable to routine clinical production.

These strategies enable the efficient labeling of this compound derivatives, transforming them into powerful tools for PET imaging of physiological and pathological processes. nih.govucla.edu

Medicinal Chemistry Strategies

Design of Isoform-Selective Inhibitors

A significant challenge in drug design is achieving selectivity for a specific enzyme isoform to maximize therapeutic efficacy while minimizing off-target side effects. acs.org this compound is a foundational scaffold for designing isoform-selective inhibitors, particularly for the human carbonic anhydrase (CA) family of enzymes. nih.govnih.gov Humans have 15 CA isoforms, 12 of which are catalytically active and involved in diverse physiological processes. nih.gov Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets. nih.govmdpi.com

The primary strategy for achieving isoform selectivity involves exploiting structural differences in the active site cavities of the various CAs. nih.gov The sulfonamide group of this compound acts as the zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site. The ethynyl group then serves as an attachment point for various chemical moieties. By systematically augmenting the size and chemical properties of the substituents attached via the ethynyl group (often through a triazole linker formed by click chemistry), medicinal chemists can design inhibitors that fit snugly into the active site of a target isoform but are too bulky to bind to off-target isoforms. nih.govnih.gov

This "lock-and-key" approach has led to the discovery of highly potent and selective inhibitors for tumor-associated CA IX and the antiobesity target CA VB. nih.govnih.gov Another strategy involves making the inhibitors membrane-impermeable by adding charged groups, such as sulfonates, which selectively targets extracellular CAs like IX and XII over cytosolic isoforms like CA I and II. nih.govmdpi.com

| Compound Type | Target Isoform | Off-Target Isoform | Selectivity Principle | Ref. |

| Benzenesulfonamide (B165840) with bulky substituents | CA IX, CA VB | CA I, CA II | Steric hindrance based on active site size | nih.gov |

| Sulfonate-tailed benzenesulfonamides | CA IX, CA XII | CA I, CA II | Membrane impermeability due to negative charge | mdpi.com |

| Carbohydrate-based sulfamates | CA IX | CA I, CA II | Preferential targeting of extracellular CAs | acs.org |

Prodrug Design to Enhance Pharmacokinetic Properties

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. nih.govijnrd.org This strategy is widely used to overcome poor pharmacokinetic properties such as low solubility, poor membrane permeability, or rapid metabolism. stmjournals.in The this compound scaffold can be incorporated into prodrug designs to improve its therapeutic potential.

One example involves its use in the ProTide technology, which delivers nucleoside analogue monophosphates into cells. researchgate.net In a specific application, this compound was reacted with a glycosyl azide (B81097) using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create a cycloSal prodrug. researchgate.net This approach masks charged phosphate (B84403) groups, allowing the molecule to cross cell membranes more effectively. Once inside the cell, enzymatic cleavage releases the active drug. ijnrd.orgresearchgate.net

Another approach involves linking this compound to a carbohydrate moiety. acs.org These carbohydrate-based sulfonamides can act as prodrugs that selectively target extracellular cancer-associated carbonic anhydrases. acs.org The design of such prodrugs requires careful consideration of the linker chemistry and the enzymatic activation mechanism to ensure the parent drug is released at the desired site of action. ijnrd.org

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govimperial.ac.uk These libraries are then screened for biological activity to identify lead compounds for drug discovery. imperial.ac.ukroutledge.com The chemical structure of this compound makes it an ideal building block for combinatorial library synthesis.

The terminal alkyne group is a key functional handle for diversification. Using solid-phase synthesis and click chemistry, the this compound scaffold can be reacted with a vast array of azide-containing building blocks to generate a diverse library of triazole-containing sulfonamides. nih.govscielo.br This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties like potency and selectivity. routledge.com By varying the building blocks attached to the ethynyl group, researchers can create focused libraries to probe structure-activity relationships (SAR) for a specific biological target, such as different carbonic anhydrase isoforms. acs.orgmdpi.com

Bioconjugation and Chemical Biology Tools